(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid
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Overview
Description
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl-protected amino group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making this compound useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Boronic Acid Formation: The protected amino compound is then subjected to hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to form the boronic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid can undergo several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.
Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic acid group removed.
Scientific Research Applications
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biological molecules.
Material Science: Utilized in the creation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the boronic acid and the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
(Tert-butoxycarbonyl)aminoethylboronic acid: Similar structure but with an ethyl group instead of a propyl group.
(Tert-butoxycarbonyl)aminomethylboronic acid: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is unique due to its specific chain length and the presence of both a boronic acid and a protected amino group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h12-13H,4-6H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUCJSZBEHWOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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